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Compound of Interest |

beta-Chloro-L-alanine
Compound Name:
hydroxylamine
CAS No.: 163682-35-7
Cat. No.: B555690
. J

Executive Summary & Compound Identity
-Chloro-L-alanine hydroxylamine (CAS: 163682-35-7) is a synthetic amino acid derivative

where the carboxylic acid moiety of

-chloro-L-alanine is converted into a hydroxamic acid functionality.[1] This modification alters its
pharmacokinetics and binding affinity, often enhancing its utility as a "suicide substrate” or
transition-state analogue for pyridoxal 5'-phosphate (PLP)-dependent enzymes (e.g., alanine
racemase, serine palmitoyltransferase).

For drug development professionals, the analytical challenge lies in distinguishing this
hydroxamate derivative from its hydrolysis product (

-chloro-L-alanine acid) and verifying the integrity of the labile C-CI bond.
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Property Detail

IUPAC Name (2R)-2-amino-3-chloro-N-hydroxypropanamide

Molecular Formula

Molecular Weight 138.55 g/mol

Key Functionality -Chlorine (leaving group), Hydroxamate (metal

chelator/warhead)

Soluble in Water, DMSO, Methanol; slightly

Solubilit
Y soluble in Ethanol.[1]

Spectroscopic Profiling: The Core Analysis

To validate the identity and purity of

-Chloro-L-alanine hydroxylamine, a multi-modal spectroscopic approach is required. The
following sections detail the expected signals and the causality behind them.

A. Mass Spectrometry (MS): The Chlorine Fingerprint

Mass spectrometry provides the most immediate confirmation of the halogenated structure.

« Isotopic Pattern (The "3:1" Rule): The presence of a single chlorine atom dictates a distinct
isotopic envelope. You must observe a molecular ion cluster where the intensity of the M+2
peak (

) is approximately 33% of the M peak (

)-

o Target lon (

): 139.03 m/z (monoisotopic,
).

o Isotope lon (
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): 141.03 m/z.

e Fragmentation Logic:
o Loss of Hydroxylamine: A neutral loss of 33 Da (
) or 32 Da (

) suggests the hydroxamate headgroup is intact.

o Loss of HCI: A characteristic loss of 36/38 Da indicates the elimination of the

-chlorine, often forming a dehydro-alanine intermediate species in the gas phase.

B. Nuclear Magnetic Resonance (NMR): Structural Proof

NMR is the only method capable of definitively distinguishing the hydroxamate form from the
free acid or ester contaminants.

Solvent Choice: Use DMSO-

rather than

.In

, the labile hydroxamate protons (

) exchange rapidly and disappear. In DMSO-

, these protons are often visible, providing direct evidence of the functional group.

Predicted
H-NMR Data (DMSO-

, 400 MH2z)

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift
Position (

)

Multiplicity

Integration

Mechanistic
Insight

Hydroxamate -

10.5-11.2 ppm
NH PP

Broad Singlet

1H

Confirms -
CONHOH
structure.

Disappears with

shake.

Hydroxamate -

8.8 - 9.5 ppm
OH PP

Broad Singlet

1H

Highly
deshielded:;
distinct from
carboxylic acid
protons (usually
>12 ppm).

-CH 3.9-4.2 ppm

Triplet/dd

1H

Deshielded by
the electron-
withdrawing N

and carbonyl.

-CH 3.8-4.0 ppm

Multiplet

2H

The Cl atom
deshields these
protons
significantly
compared to

Alanine (

1.4 ppm).

Amine -NH 8.0 - 8.5 ppm

Broad

2-3H

Position varies
with salt form
(e.g., HCl salt
shifts downfield).

C-NMR Signatures
e Carbonyl (C=0):
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165-168 ppm. (Note: Hydroxamate carbonyls typically appear upfield relative to carboxylic
acids/esters).

o -Carbon:
53-55 ppm.

e -Carbon (
-Cl):

42-45 ppm. The chlorine substitution causes a significant downfield shift compared to the
methyl of alanine.

C. Infrared Spectroscopy (FT-IR)

IR is used for rapid "fingerprinting" of the solid state material.
o Hydroxamate Carbonyl (Amide I): 1640-1690 cm

. This is often split or broader than a simple amide due to hydrogen bonding.

e N-O Stretch: A weak but diagnostic band around 900-1000 cm

o C-CI Stretch: 600-800 cm
(often obscured in fingerprint region but critical for confirmation).

Experimental Protocols

The following protocols are designed to minimize hydrolysis of the hydroxamate group during
analysis.

Protocol 1: Sample Preparation for NMR

Objective: Prevent hydrolysis and exchange of labile protons.

e Dry: Ensure the sample is lyophilized. Moisture catalyzes the hydrolysis of hydroxamates to
carboxylic acids.
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Solvent: Use high-purity DMSO-

(99.9% D) stored over molecular sieves.

Dissolution: Dissolve 5-10 mg of

-Chloro-L-alanine hydroxylamine in 0.6 mL DMSO-

Acquisition: Run the spectrum immediately. If the "Hydroxamate -NH" peak is absent, the
sample may have degraded to the acid form.

Protocol 2: Purity Assessment via HPLC-UV

Objective: Quantify the ratio of Hydroxamate (Active) vs. Acid (Degradant).

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5um).

Mobile Phase:

o A: 0.1% Trifluoroacetic acid (TFA) in Water.

o B:0.1% TFA in Acetonitrile.

Gradient: 0% B to 10% B over 15 minutes (highly polar compound requires low organic).
Detection: 210 nm (Amide bond absorption).

Iron(IIl) Test (Qualitative): Add 1%

to an aqueous solution of the sample. A deep red/violet color confirms the presence of the

hydroxamate group (formation of ferroxamic acid complex). The free acid will not change
color.

Mechanistic Visualization

The following diagrams illustrate the analytical workflow and the compound's interaction logic.

Diagram 1: Spectroscopic Validation Workflow
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(Putative H-Ala(3-Cl)-NHOH)

Colorimetric Screen
(FeClI3 Test)
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(Hydroxamate Present) (Hydrolysis to Acid)

1H-NMR (DMSO-d6) LC-MS Analysis
Check: 10.5ppm (-NHOH) Isotope Pattern 3:1
Check: 3.9ppm (CH2-Cl) (35CI/ 37Cl)

Final Validation

Click to download full resolution via product page
Caption: Workflow for distinguishing

-Chloro-L-alanine hydroxylamine from its hydrolytic degradants.

Diagram 2: Mechanism of Action (Suicide Inhibition)

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b555690?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This diagram depicts why the

-chloro and hydroxylamine groups are critical. The compound acts as a suicide substrate,
reacting with the PLP cofactor in enzymes like Alanine Racemase.

B-Cl-Ala-NHOH Binds Active Site

Aminoacrylate
Intermediate

B-Elimination of HCI

External Aldimine
(Schiff Base)

(Irreversible Inhibition)

Enzyme-PLP
(Active Form)

Click to download full resolution via product page
Caption: The "Suicide Substrate" pathway. The

-chlorine acts as a leaving group, generating a reactive electrophile that covalently modifies the
enzyme.
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Disclaimer: This guide is intended for research purposes.
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-Chloro-L-alanine hydroxylamine is a potent chemical agent; all handling must occur under
strict safety protocols (fume hood, PPE) due to potential toxicity and alkylating activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

